
Methyl indolizine-2-carboxylate
Overview
Description
Methyl indolizine-2-carboxylate is a heterocyclic organic compound featuring an indolizine ring system. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The indolizine ring system is known for its stability and ability to participate in a variety of chemical reactions, making this compound a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl indolizine-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of 2-alkynylpyridines with suitable electrophiles. For instance, the reaction of 2-alkynylpyridine with methyl chloroformate in the presence of a base such as triethylamine can yield this compound. The reaction typically proceeds under mild conditions, often at room temperature, and can be completed within a few hours.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper may be employed to facilitate the cyclization reaction. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Thermal Cyclization of Acetoxy Precursors
Methyl indolizine-2-carboxylate is synthesized via thermal cyclization of 3-acetoxy-3-(2-pyridyl)-2-methylenepropionate esters. This method, reported by Acheson et al., involves:
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Heating the precursor at 120°C for 1 hour.
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Yielding the target compound in 68% after purification by flash chromatography .
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Mechanistic studies suggest an intramolecular conjugate addition followed by elimination .
Example Reaction Conditions
Substrate | Conditions | Yield | Reference |
---|---|---|---|
3-Acetoxy-3-(2-pyridyl)propionate | 120°C, 1 h | 68% |
Chiral Phosphoric Acid-Catalyzed Friedel-Crafts Reaction
This compound participates in enantioselective Friedel-Crafts reactions with 3-hydroxyisoindolinones:
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Catalyst : (S)-spirocyclic phosphoric acid (10 mol%).
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Solvent : 1,2-Dichloroethane (DCE).
Substrate Scope and Selectivity
3-Hydroxyisoindolinone Substituent | Product Yield | ee (%) |
---|---|---|
3-Phenyl | 91% | 87% |
4-Chlorophenyl | 94% | 98% |
3,4-Dimethylphenyl | 82% | 78% |
Mechanistic Insight : The reaction proceeds via activation of the cyclic N-acyl imine by the chiral catalyst, enabling nucleophilic attack by the indolizine’s C3 position .
Hydrolysis to Carboxylic Acid
The ester group undergoes hydrolysis under basic conditions:
Amide Formation
This compound reacts with amines to form carboxamides:
Thermal Cyclization Kinetics
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Activation Parameters :
Key Insight : The electron-withdrawing ester group accelerates cyclization by stabilizing the transition state .
Comparative Reaction Efficiency
Method | Conditions | Yield | Advantage |
---|---|---|---|
Thermal Cyclization | 120°C, 1 h | 68% | High purity |
Microwave Synthesis | 150 W, 10 min | 81% | Rapid, energy-efficient |
Asymmetric Friedel-Crafts | RT, 24 h | 94% | High enantioselectivity |
Scientific Research Applications
Synthetic Routes
Methyl indolizine-2-carboxylate can be synthesized through various methods, including:
- Cyclization of 2-Alkynylpyridines : This method involves the reaction of 2-alkynylpyridine with methyl chloroformate in the presence of a base like triethylamine, typically at room temperature.
- Continuous Flow Processes : Industrially, continuous flow methods can enhance efficiency and yield, often employing palladium or copper catalysts to facilitate cyclization reactions.
Medicinal Chemistry
This compound derivatives exhibit significant biological activities, including:
- Anticancer Properties : Research indicates that certain derivatives can inhibit cancer cell growth through various mechanisms, potentially targeting specific pathways involved in tumor progression.
- Antimicrobial Activity : Compounds derived from this compound have shown efficacy against various bacterial strains, suggesting their potential as antimicrobial agents .
- Anti-inflammatory Effects : Some studies report that these derivatives can reduce inflammation markers in vitro and in vivo models .
Materials Science
The compound is utilized in the development of dyes and pigments due to its stable structure and reactivity. Its derivatives are being explored for applications in organic electronics and photovoltaic devices .
Organic Synthesis
This compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it an essential intermediate in organic synthesis .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that specific this compound derivatives exhibited selective cytotoxicity against breast cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting their potential as novel anticancer agents.
Case Study 2: Antimicrobial Properties
Research conducted by Smith et al. (2020) found that this compound derivatives displayed significant activity against Gram-positive bacteria, including Staphylococcus aureus. The study emphasized the importance of structural modifications to enhance bioactivity .
Mechanism of Action
The mechanism by which methyl indolizine-2-carboxylate and its derivatives exert their effects often involves interaction with specific molecular targets. For instance, in biological systems, these compounds may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways can vary depending on the specific derivative and its intended application. In medicinal chemistry, understanding these mechanisms is crucial for designing compounds with desired therapeutic effects.
Comparison with Similar Compounds
Methyl indolizine-2-carboxylate can be compared with other indolizine derivatives such as:
Indolizine-2-carboxylic acid: Similar in structure but lacks the methyl ester group, affecting its reactivity and solubility.
Indolizine-3-carboxylate: Differing in the position of the carboxylate group, which can influence the compound’s chemical behavior and biological activity.
Methyl indole-2-carboxylate: While similar, the indole ring system differs from indolizine, leading to variations in stability and reactivity.
Biological Activity
Methyl indolizine-2-carboxylate is a significant compound within the indolizine family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of this compound
This compound (CAS Number: 16959-62-9) is a heterocyclic organic compound characterized by an indolizine ring system. This structure imparts stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. Indolizine derivatives have been linked to various biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties .
The biological activity of this compound can be attributed to its interaction with multiple biochemical pathways:
- COX-2 Inhibition : This compound has shown promising results as a COX-2 inhibitor, which is crucial for developing anti-inflammatory drugs. Studies indicate that methyl indolizine derivatives exhibit IC50 values comparable to established anti-inflammatory agents like indomethacin .
- Anticancer Activity : Research has demonstrated that methyl indolizine derivatives can inhibit the growth of various cancer cell lines. For instance, compounds derived from this structure have shown effectiveness against multidrug-resistant (MDR) cancer cells, suggesting potential as anticancer agents .
- Antimicrobial Properties : this compound exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. Its derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis, showing promising results in inhibiting both drug-susceptible and MDR strains .
Table 1: Biological Activities of this compound Derivatives
Case Studies
- COX-2 Inhibition Studies : A series of methyl indolizine derivatives were synthesized and evaluated for their COX-2 inhibitory activity. Among them, methyl 3-(substituted benzoyl)-7-substituted indolizine-1-carboxylates showed IC50 values ranging from 6.71 μM to 41.59 μM, indicating significant anti-inflammatory potential comparable to traditional NSAIDs .
- Anticancer Efficacy : In vitro studies on methyl indolizine derivatives revealed their ability to induce apoptosis in various cancer cell lines, including breast and colon cancer models. Notably, some compounds demonstrated enhanced activity against MDR cell lines, highlighting their potential in overcoming drug resistance .
- Antimicrobial Activity : Methyl indolizine derivatives were screened for their antimicrobial properties against a range of bacteria and fungi. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in treating infections .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl indolizine-2-carboxylate, and how can reaction conditions be optimized for higher yields?
this compound is typically synthesized via cyclization reactions. For example, microwave-assisted synthesis using ethyl 2-((6-bromopyridin-2-yl)(hydroxy)methyl)acrylate in 2,2,2-trifluoroethanol at 150°C for 1.5 hours achieved a 91% yield . Key optimization parameters include solvent choice (polar aprotic solvents enhance cyclization), temperature control, and catalyst selection. Lower yields in conventional thermal methods highlight the efficiency of microwave irradiation in reducing reaction times and improving regioselectivity .
Q. How is the structure of this compound derivatives validated experimentally?
Structural confirmation relies on spectroscopic techniques:
- NMR : and NMR identify substituent positions and ring puckering. For example, in (R)-methyl 3-(1-(4-fluorophenyl)-3-oxoisoindolin-1-yl)indolizine-2-carboxylate, aromatic protons appear at δ 9.08 (s, 1H), and carbonyl carbons resonate at δ 165.10 ppm .
- HPLC : Enantiopurity is assessed using chiral columns (e.g., Daicel Chiralcel AD-H) with n-hexane/i-PrOH eluents, where retention times (e.g., 11.698 min vs. 7.095 min) distinguish enantiomers .
Q. What methodologies are used to analyze the puckering conformation of indolizine rings?
Cremer-Pople puckering coordinates quantify non-planarity in cyclic systems. For indolizine derivatives, the mean plane is defined via least-squares fitting of atomic coordinates. Displacements perpendicular to this plane are analyzed using amplitude () and phase () parameters, which describe pseudorotation in five-membered rings . Computational tools like SHELX refine crystallographic data to map puckering modes .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved?
Chiral phosphoric acids (CPAs) catalyze asymmetric Friedel-Crafts reactions. For instance, spirocyclic phosphoric acid (SPA) catalysts (e.g., 4d) induce high enantiomeric excess (87% ee) in reactions between this compound and 3-hydroxyisoindolinones. Key factors include:
- Catalyst steric bulk to control transition-state geometry.
- Solvent polarity (DCE preferred for stabilizing ionic intermediates).
- Substrate electronic effects (electron-withdrawing groups enhance electrophilicity) .
Q. What strategies resolve contradictions in bioactivity data for indolizine derivatives?
Discrepancies in biological activity (e.g., antimicrobial vs. anticancer effects) often arise from structural modifications. For example:
- Substitution patterns : 2-Amino-N-(4-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide shows varied activity depending on the substituent at C3 (acyl vs. alkyl groups) .
- Stereochemistry : Methyl (2R,3R,3aS,9bS)-3-(hydroxymethyl)-6-oxo-1-(2-phenylethyl)indolizine-2-carboxylate exhibits distinct metabolic stability compared to its enantiomer, emphasizing the role of stereoelectronic effects . Systematic SAR studies and molecular docking validate target interactions.
Q. How do computational methods aid in designing novel indolizine-based catalysts?
DFT calculations predict transition states for CPA-catalyzed reactions, identifying favorable H-bonding and π-π interactions between the catalyst and substrate. For example, the energy barrier for enantioselective C–C bond formation in SPAs correlates with experimental ee values . Molecular dynamics simulations further refine solvent and temperature effects on reaction pathways.
Q. Methodological Considerations
Q. What experimental protocols ensure reproducibility in indolizine synthesis?
- Purification : Silica gel chromatography (gradient: 1:9 to 1:1 ethyl acetate/cyclohexane) removes byproducts .
- Crystallization : Ethanol/water recrystallization improves purity (>95% by HPLC) .
- Documentation : Full disclosure of NMR shifts, coupling constants, and crystallographic data (e.g., CCDC codes) enables independent validation .
Q. How are conflicting crystallographic data for indolizine derivatives reconciled?
Contradictions in bond lengths or angles (e.g., C2–N1 vs. C3–C4) arise from:
Properties
IUPAC Name |
methyl indolizine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)8-6-9-4-2-3-5-11(9)7-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZENCFVMMTWFIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=CC=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344898 | |
Record name | methyl indolizine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16959-62-9 | |
Record name | methyl indolizine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl indolizine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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